1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one is an organic compound featuring a cyclopropyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one typically involves the following steps:
Cyclopropanation: The formation of the cyclopropyl group can be achieved through the reaction of an alkene with a carbene precursor.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Ketone Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of materials with specific properties, such as polymers or electronic materials.
Mechanism of Action
The mechanism of action of 1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and thiophene groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((1S,2S)-2-(Phenyl)cyclopropyl)ethan-1-one: Similar structure but with a phenyl group instead of a thiophene ring.
1-((1S,2S)-2-(Furan-2-yl)cyclopropyl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-((1S,2S)-2-(Thiophen-2-yl)cyclopropyl)ethan-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs
Properties
Molecular Formula |
C9H10OS |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-[(1S,2S)-2-thiophen-2-ylcyclopropyl]ethanone |
InChI |
InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m1/s1 |
InChI Key |
KQFRWDSOHCFHFQ-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@@H]1C2=CC=CS2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.